
Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate is a chemical compound belonging to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate typically involves the reaction of 8-chloro-6-methylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 6-chloro-8-methylquinoline-2,3-dicarboxylate: A similar compound with a different substitution pattern on the quinoline ring.
Diethyl 2-methylquinoline-3,4-dicarboxylate: Another quinoline derivative with different substituents.
Uniqueness
Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16ClNO4 |
|---|---|
Molecular Weight |
321.75 g/mol |
IUPAC Name |
diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H16ClNO4/c1-4-21-15(19)11-8-10-6-9(3)7-12(17)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
QXYAJWCMGGEEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=C(C=C2Cl)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


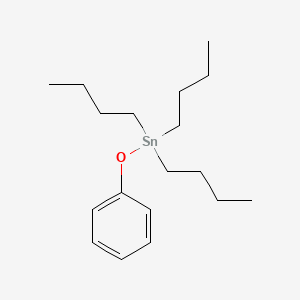


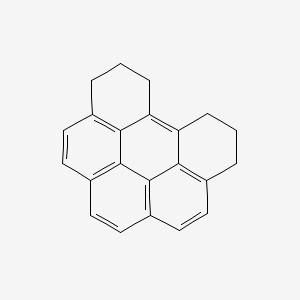
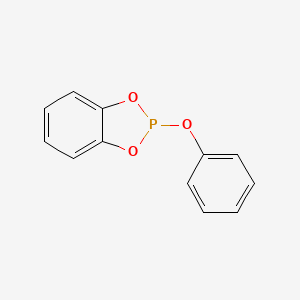
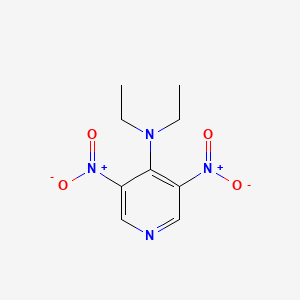
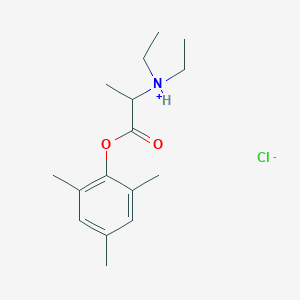
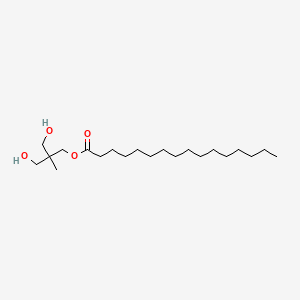

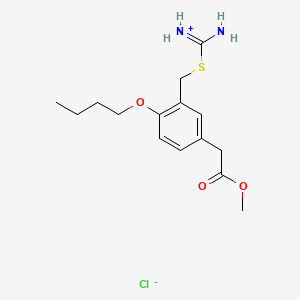
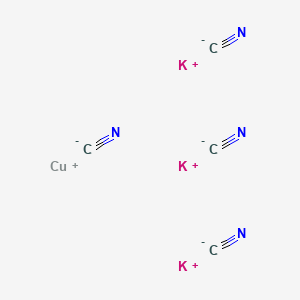
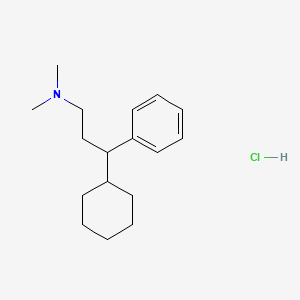

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
